molecular formula C5H5NO3S B13111093 3-Hydroxypyridine-2-sulfinicacid

3-Hydroxypyridine-2-sulfinicacid

Cat. No.: B13111093
M. Wt: 159.17 g/mol
InChI Key: BNVAMVUWGMGVIN-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-2-sulfinicacid is a heterocyclic organic compound containing a pyridine ring substituted with a hydroxyl group at the third position and a sulfinic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxypyridine-2-sulfinicacid typically involves the sulfonation of 3-hydroxypyridine. One common method includes reacting 3-hydroxypyridine with fuming sulfuric acid at elevated temperatures (220-230°C) in the presence of a catalyst such as mercury sulfate . This reaction yields 3-hydroxypyridine-2-sulfonic acid, which can then be converted to the sulfinic acid derivative through further chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative green chemistry approaches, such as using bio-based feedstocks like furfural, have been explored to produce pyridine derivatives in a more sustainable manner .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypyridine-2-sulfinicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to other functional groups.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: 3-Hydroxypyridine-2-sulfonic acid.

    Reduction: Various reduced forms of the sulfinic acid group.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-Hydroxypyridine-2-sulfinicacid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate enzyme activity and its antioxidant properties.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 3-Hydroxypyridine-2-sulfinicacid exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can inhibit monoamine oxidase (MAO) activity, affecting the catabolism of neurotransmitters like serotonin and dopamine . The compound’s sulfinic acid group can also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

  • 3-Hydroxypyridine-2-sulfonic acid
  • 3-Hydroxypyridine
  • 2-Hydroxypyridine-3-sulfinic acid

Comparison: 3-Hydroxypyridine-2-sulfinicacid is unique due to the presence of both a hydroxyl group and a sulfinic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-Hydroxypyridine-2-sulfonic acid lacks the redox-active sulfinic acid group, limiting its reactivity in certain contexts .

Properties

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

3-hydroxypyridine-2-sulfinic acid

InChI

InChI=1S/C5H5NO3S/c7-4-2-1-3-6-5(4)10(8)9/h1-3,7H,(H,8,9)

InChI Key

BNVAMVUWGMGVIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)S(=O)O)O

Origin of Product

United States

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